1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea
Description
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a diisopropylamino group, a but-2-yn-1-yl chain, and a naphthalen-1-ylmethyl moiety. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17(2)25(18(3)4)15-8-7-14-23-22(26)24-16-20-12-9-11-19-10-5-6-13-21(19)20/h5-6,9-13,17-18H,14-16H2,1-4H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRPJZMLSRNFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NCC1=CC=CC2=CC=CC=C21)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the but-2-yn-1-yl intermediate: This can be achieved through alkylation reactions involving propargyl halides and suitable nucleophiles.
Introduction of the diisopropylamino group: This step may involve nucleophilic substitution reactions using diisopropylamine.
Coupling with naphthalen-1-ylmethyl isocyanate: The final step could involve the reaction of the intermediate with naphthalen-1-ylmethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Diethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea: Similar structure with diethylamino group instead of diisopropylamino.
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea: Similar structure with dimethylamino group.
Uniqueness
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the diisopropylamino group, which may confer different steric and electronic properties compared to its analogs
Biological Activity
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea, a compound featuring a unique combination of functional groups, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
Key Features:
- Urea Group : Imparts potential for enzyme inhibition.
- Diisopropylamino Group : Enhances lipophilicity and membrane permeability.
- Naphthalene Ring : Contributes to interactions with biological molecules.
The biological activity is primarily attributed to the compound's ability to interact with various molecular targets:
- Enzyme Inhibition : The urea moiety allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The lipophilic nature due to the diisopropylamino group facilitates binding to membrane receptors, influencing signal transduction pathways.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antitumor Activity : Research indicates that derivatives of similar urea compounds exhibit significant anti-tumor effects by targeting specific kinases involved in tumor proliferation and survival pathways .
- Antimicrobial Properties : Some studies suggest that compounds with similar structures may exhibit antimicrobial activity, although specific data for this compound is limited.
Table 1: Summary of Biological Activities
Notable Research
A study on related diarylureas showed that modifications in the urea structure could enhance anti-tumor efficacy. For example, certain derivatives demonstrated IC50 values in the sub-micromolar range against various cancer cell lines . This suggests that similar modifications could be explored for this compound to optimize its biological activity.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions starting from naphthalene derivatives. The synthetic pathway often includes:
- Formation of the Urea Linkage : Reaction between isocyanates and amines.
- Alkyne Introduction : Utilizing coupling reactions to incorporate the butyne moiety.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Urea Formation | Nucleophilic Addition | Isocyanate, Diisopropylamine |
| Alkyne Coupling | Cross-Coupling | Alkynes, Catalysts |
Q & A
Q. How can researchers design a robust study to evaluate the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- In vivo PK : Administer the compound intravenously/orally to rodents, collect plasma at timed intervals, and quantify via LC-MS/MS. Calculate AUC, C_max, t₁/₂, and bioavailability .
- Tissue distribution : Use whole-body autoradiography or MALDI imaging to map compound localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
